2-(Methylsulfinyl)pyrimidine

Chemoselectivity Nucleophilic Substitution Pyrimidine Functionalization

When synthesizing 2-amino-4-substituted pyrimidines, non-selective leaving groups generate unwanted C4 adducts that reduce yield and complicate purification. 2-(Methylsulfinyl)pyrimidine solves this: the methylsulfinyl group directs nucleophilic displacement to C2 with up to 96:4 regioselectivity under mild SNAr conditions-control unattainable with sulfone or halide analogs. • 70-92% yields for C2 amine displacement • Late-stage diversification compatible with sensitive functional groups (esters, nitriles) • Validated in Palbociclib (Ibrance®) intermediate synthesis

Molecular Formula C5H6N2OS
Molecular Weight 142.18
CAS No. 14080-19-4
Cat. No. B2374740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylsulfinyl)pyrimidine
CAS14080-19-4
Molecular FormulaC5H6N2OS
Molecular Weight142.18
Structural Identifiers
SMILESCS(=O)C1=NC=CC=N1
InChIInChI=1S/C5H6N2OS/c1-9(8)5-6-3-2-4-7-5/h2-4H,1H3
InChIKeyLWMNQZSYAOWVPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Core Properties of 2-(Methylsulfinyl)pyrimidine


2-(Methylsulfinyl)pyrimidine (CAS 14080-19-4) is a pyrimidine derivative featuring a methylsulfinyl (-S(O)CH3) substituent at the C2 position [1]. This sulfoxide-functionalized heterocycle has a molecular weight of 142.18 g/mol and a predicted boiling point of 340.0±25.0 °C . The compound serves as a versatile building block in organic synthesis, particularly valued for the unique reactivity profile conferred by the methylsulfinyl group [1]. It is commercially available from multiple vendors for research and development purposes, including applications in pharmaceutical intermediate synthesis and chemical biology .

Why Generic Substitution Fails for 2-(Methylsulfinyl)pyrimidine


2-(Methylsulfinyl)pyrimidine cannot be indiscriminately replaced by its sulfide (2-methylthio) or sulfone (2-methylsulfonyl) analogs without fundamentally altering reaction outcomes [1]. The sulfinyl group occupies a critical intermediate oxidation state that enables chemoselective nucleophilic displacement at the C2 position while preserving other reactive handles elsewhere on the pyrimidine core. Direct substitution with a 2-halopyrimidine or 2-methoxypyrimidine would either lack the necessary chemoselectivity, introduce unwanted side reactions, or require harsher conditions that compromise sensitive functionalities in complex molecular architectures. The quantitative evidence presented below establishes the precise performance boundaries that differentiate this compound from its closest structural alternatives, thereby guiding rational selection for specific synthetic or procurement objectives.

Quantitative Differentiation Evidence for 2-(Methylsulfinyl)pyrimidine


C2 vs C4 Chemoselectivity in Nucleophilic Amination

In a direct head-to-head comparison under identical competitive amination conditions, the methylsulfinyl (SOMe) substrate exhibited dramatically improved chemoselectivity for C2 displacement over C4 compared to the corresponding methylsulfonyl (SO2Me) substrate [1]. Using pyrrolidine and dibutylamine as nucleophiles, the SOMe compound achieved C2:C4 product ratios of 96:4 and 89:11, respectively, whereas the SO2Me analog yielded only 78:22 and 31:69 ratios under the same conditions [1]. This represents a 4.5-fold improvement in C2-selectivity for the dibutylamine case when selecting the sulfinyl over the sulfonyl derivative.

Chemoselectivity Nucleophilic Substitution Pyrimidine Functionalization

Methylsulfinyl Leaving Group Reactivity Window

The methylsulfinyl group acts as an effective leaving group in nucleophilic aromatic substitution (SNAr) reactions on the pyrimidine ring, enabling displacement by amines, alkoxides, and other nucleophiles [1]. This reactivity profile is intermediate between the poorly leaving methylthio (-SMe) group and the highly activated but less selective methylsulfonyl (-SO2Me) group. In the Seto and Kohno study, the SOMe substrate underwent clean displacement with various alkylamines to afford 2-alkylamino products in 70-92% yield with excellent C2 regioselectivity [1]. In contrast, the corresponding 2-chloro analog would likely exhibit poor chemoselectivity in the presence of other halogens, while the 2-methoxy analog would require more forcing conditions for displacement.

Leaving Group Ability Nucleophilic Aromatic Substitution Synthetic Methodology

Key Intermediate in Palbociclib Manufacturing

A 2-(methylsulfinyl)-functionalized pyrido[2,3-d]pyrimidine derivative (6-bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)-pyrido[2,3-d]pyrimidin-7(8H)-one) serves as a crucial intermediate in the synthesis of Palbociclib (Ibrance®), an FDA-approved CDK4/6 inhibitor for breast cancer treatment [1]. The reported synthetic route leveraging this sulfinyl intermediate achieved approximately 35% overall yield, with advantages including inexpensive starting materials and readily controllable reaction conditions [1]. The presence of the methylsulfinyl moiety at C2 is essential for enabling the subsequent nucleophilic substitution steps that install the final pharmacophore, a role that the corresponding sulfide or sulfone analogs could not fulfill with the same efficiency or selectivity.

Pharmaceutical Manufacturing CDK4/6 Inhibitor Process Chemistry

Oxidation State Tunability for Divergent Synthesis

The sulfinyl group in 2-(methylsulfinyl)pyrimidine occupies an intermediate oxidation state between the fully reduced sulfide (-SMe) and the fully oxidized sulfone (-SO2Me), providing a strategic handle for further synthetic manipulation [1]. Oxidation to the sulfone can be achieved using mCPBA or hydrogen peroxide, while reduction to the sulfide is possible with agents such as lithium aluminum hydride [1]. This tunability allows the same starting material to be divergently elaborated toward different target molecules, a versatility not shared by the corresponding sulfide (which requires oxidation to become a competent leaving group) or sulfone (which cannot be reduced back to the sulfinyl state under mild conditions).

Redox Chemistry Sulfoxide Divergent Synthesis

Optimal Application Scenarios for 2-(Methylsulfinyl)pyrimidine


Chemoselective C2-Amination with C4 Halogens

When a synthetic route requires the selective introduction of an amine at the C2 position of a pyrimidine ring that also bears a reactive halogen (e.g., chlorine) at C4, 2-(methylsulfinyl)pyrimidine is the preferred substrate. The quantitative selectivity data (C2:C4 ratios of up to 96:4) demonstrate that the sulfinyl group directs nucleophilic attack to C2 with minimal C4 side-product formation, a level of control not achievable with the corresponding sulfonyl analog [1]. This scenario is particularly relevant for constructing 2-alkylamino-4,6-disubstituted pyrimidine scaffolds, which are common motifs in kinase inhibitors and other therapeutic candidates.

Late-Stage Functionalization by Nucleophilic Displacement

The methylsulfinyl group functions as an effective leaving group under mild SNAr conditions, enabling late-stage diversification of complex pyrimidine-containing molecules without resorting to harsh activation methods [1]. This is especially valuable in medicinal chemistry programs where preserving sensitive functional groups (e.g., esters, nitriles, protecting groups) is paramount. The 70-92% yields reported for amine displacement highlight the practical efficiency of this approach [1].

Divergent Synthesis of Sulfide-Sulfoxide-Sulfone Libraries

Procuring 2-(methylsulfinyl)pyrimidine provides a single entry point for generating a redox series of C2-substituted pyrimidines. Controlled oxidation yields the sulfone, while reduction yields the sulfide [1][2]. This capability supports structure-activity relationship (SAR) studies where the oxidation state of the sulfur atom is systematically varied to probe effects on potency, solubility, or metabolic stability. Such libraries are essential for optimizing lead compounds in drug discovery.

Manufacturing Palbociclib and CDK4/6 Inhibitors

The established use of a 2-(methylsulfinyl)pyrimidine derivative as a key intermediate in the synthesis of Palbociclib (Ibrance®) validates this compound class for industrial-scale pharmaceutical manufacturing [1]. Process chemistry teams developing routes to CDK4/6 inhibitors or structurally related pyrimidine-based therapeutics should prioritize this intermediate for its proven compatibility with multi-step, high-yielding sequences and its role in accessing a commercially successful drug substance.

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